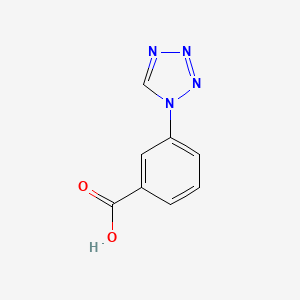

3-(1H-Tetrazol-1-yl)benzoesäure

Übersicht

Beschreibung

3-(1H-tetrazol-1-yl)benzoic acid is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The tetrazole ring can exhibit tautomeric forms and has the ability to act as a hydrogen bond donor and acceptor, making it an interesting moiety for the development of various chemical frameworks and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, a one-pot, three-component synthesis approach has been described for the preparation of related tetrazole-containing compounds, which involves heating a mixture of tetrazine, aldehydes, and dimedone in the presence of a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, yielding products in excellent yields . Although this method does not directly pertain to 3-(1H-tetrazol-1-yl)benzoic acid, it provides insight into the synthetic strategies that can be employed for tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which can participate in hydrogen bonding due to its proton donor and acceptor sites. X-ray crystallography has been used to determine the planar, symmetrical structure of a model tetrazole complex, highlighting the ability of tetrazoles to form stable noncovalent complexes . This structural feature is crucial for the formation of supramolecular assemblies and can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Tetrazoles are known to engage in various chemical reactions due to their reactive nature. The tetrazole ring can act as a ligand in coordination chemistry, forming complexes with metals, as evidenced by the formation of cobalt(II) frameworks with mixed ligands, including tetrazole derivatives . These reactions are often pH-dependent and can lead to the formation of different framework structures with potential applications in sorption and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The ionic nature and extended planarity of the tetrazole ring favor the formation of supramolecular stacks, which can be observed in both solid-state and solution . The ability to dissolve in a range of nonpolar organic solvents is also a notable property, which can be attributed to the presence of solubilizing groups in the tetrazole complexes. Furthermore, the regioselective C–N coupling reactions of tetrazoles, as demonstrated in the synthesis of 2-(2H-tetrazol-2-yl)benzoic acids, showcase the versatility of tetrazoles in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Click-Chemie

Tetrazole und seine Derivate, einschließlich “3-(1H-Tetrazol-1-yl)benzoesäure”, spielen eine sehr wichtige Rolle in der Medizin und Pharmakologie . Die Synthese von Tetrazolderivaten kann auf umweltfreundliche Weise erfolgen, z. B. durch Verwendung von Wasser als Lösungsmittel, moderate Bedingungen, ungiftige, einfache Extraktionen, einfache Einrichtung, niedrige Kosten usw. mit guten bis hervorragenden Ausbeuten .

Biologische Aktivität

Tetrazole sind bekannt für ihre biologische Aktivität. Sie werden bei der Synthese verschiedener biologisch aktiver Verbindungen verwendet . Das Vorhandensein von freiem N-H verursacht den sauren Charakter von Tetrazolen und bildet sowohl aliphatische als auch aromatische heterozyklische Verbindungen .

Molekular-Docking

Molekular-Docking ist ein unschätzbares Werkzeug im Bereich der Molekularbiologie, der computergestützten Strukturbiologie, der computergestützten Medikamentenentwicklung und der Pharmakogenomik . Tetrazole, einschließlich “this compound”, können in Molekular-Docking-Studien verwendet werden .

Chemische Reaktionen

Tetrazole reagieren leicht mit sauren Materialien und starken Oxidationsmitteln, wobei korrosive und giftige Gase und Wärme freigesetzt werden . Sie reagieren mit einigen aktiven Metallen und bilden neue Verbindungen, die bei Stößen explosiv sind .

DNS-Synthese

In der Biochemie wird im Allgemeinen verdünntes 1H-Tetrazol in Acetonitril für die DNS-Synthese verwendet . Der saure Charakter von Tetrazol ähnelt dem der entsprechenden Carbonsäuren .

Bildung von metallischen Verbindungen und molekularen Komplexen

Die Elektronendichte des Tetrazol-Stickstoffs führt zur Bildung vieler stabiler metallischer Verbindungen und molekularer Komplexe . Diese Verbindung zeigt einen starken negativen induktiven Effekt (−I elektronenentziehend) und einen schwachen positiven mesomeren Effekt (+M elektronenabgebend) .

Wirkmechanismus

Target of Action

Similar compounds in the tetrazole series have been reported to interact with various receptors and enzymes, such as the glucagon-like peptide-1 receptor (glp-1r) and ep4 receptor .

Mode of Action

Based on the properties of similar tetrazole compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or other non-covalent interactions .

Result of Action

Similar compounds in the tetrazole series have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMKIYQHROFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353733 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204196-80-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

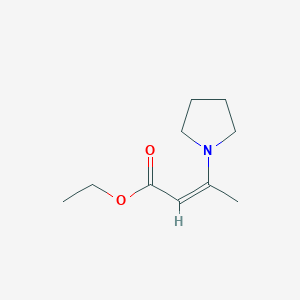

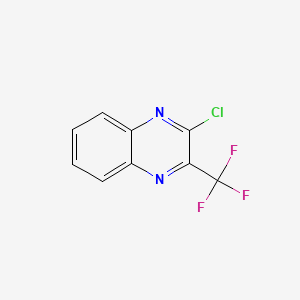

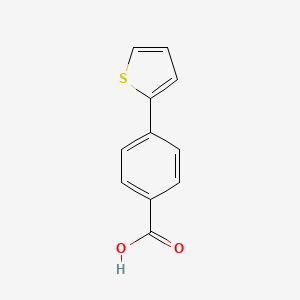

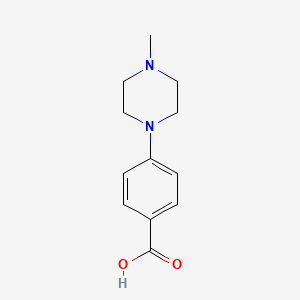

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

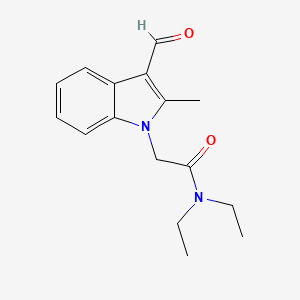

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)